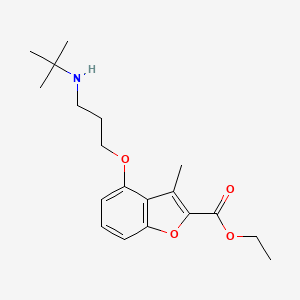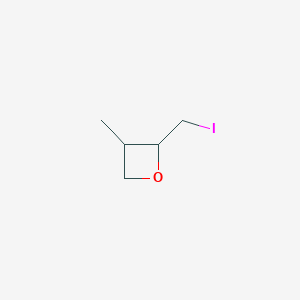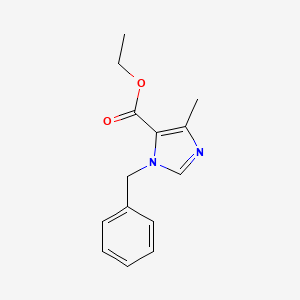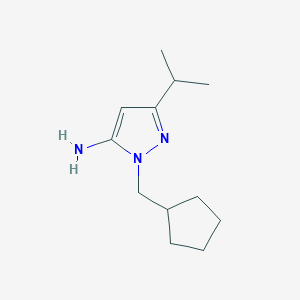![molecular formula C15H10N4 B13872086 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine](/img/structure/B13872086.png)
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine moiety fused to a naphthyridine ring. The compound’s structural complexity and potential biological activities make it a promising candidate for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine typically involves multi-step reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the synthesis may start with the preparation of a pyrrolo[2,3-b]pyridine intermediate, which is then subjected to further reactions to introduce the naphthyridine moiety. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also a consideration in industrial production .
化学反应分析
Types of Reactions: 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to introduce functional groups for further derivatization.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the naphthyridine ring .
科学研究应用
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development. For instance, derivatives of this compound have been studied for their inhibitory activity against fibroblast growth factor receptors, which are implicated in various cancers . Additionally, the compound’s unique structure allows it to interact with biological targets in a specific manner, making it useful in the study of molecular mechanisms and pathways .
作用机制
The mechanism of action of 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, the compound may inhibit the activity of fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways that promote cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth . The compound’s ability to modulate these pathways makes it a valuable tool for studying the underlying mechanisms of diseases and for developing targeted therapies .
相似化合物的比较
Similar Compounds: Similar compounds to 4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine include other pyrrolo[2,3-b]pyridine derivatives and naphthyridine-based compounds. Examples include 1H-pyrazolo[3,4-b]pyridines and pyrrolo[3,4-c]pyridines, which share structural similarities and may exhibit comparable biological activities .
Uniqueness: What sets this compound apart from similar compounds is its specific combination of the pyrrolo[2,3-b]pyridine and naphthyridine moieties. This unique structure allows for distinct interactions with biological targets, potentially leading to different pharmacological profiles and therapeutic applications. The compound’s ability to inhibit multiple fibroblast growth factor receptors with high potency further highlights its uniqueness and potential as a lead compound for drug development .
属性
分子式 |
C15H10N4 |
|---|---|
分子量 |
246.27 g/mol |
IUPAC 名称 |
4-(1H-pyrrolo[2,3-b]pyridin-3-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C15H10N4/c1-3-11-10(5-8-18-14(11)16-6-1)13-9-19-15-12(13)4-2-7-17-15/h1-9H,(H,17,19) |
InChI 键 |
HQYZHGKYWQRPGY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(NC=C2C3=C4C=CC=NC4=NC=C3)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Methoxy-2-[(6-methylpyridine-2-carbonyl)amino]benzoic acid](/img/structure/B13872006.png)



![Ethyl 1,6-dihydrocyclopenta[c]pyrazole-3-carboxylate](/img/structure/B13872029.png)

![9-amino-4H-thieno[2,3-c]isoquinolin-5-one](/img/structure/B13872058.png)
![Ethyl 3-[4-(3,5-dichlorophenoxy)phenyl]-3-hydroxypropanoate](/img/structure/B13872059.png)

![6-Methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B13872062.png)
![3-Chloro-5-[3-(hydroxymethyl)-4-oxopyridazin-1-yl]benzonitrile](/img/structure/B13872075.png)

![Acetamide,n-[1-acetyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1h-indazol-3-yl]-](/img/structure/B13872100.png)
